molecular formula C24H17BrN4O3 B2454436 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207011-35-5

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2454436
CAS No.: 1207011-35-5
M. Wt: 489.329
InChI Key: SPKPNQJKVIPVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview 7-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetically designed organic compound intended for non-human research and early-stage drug discovery applications. This complex molecule is classified as a quinazoline derivative, incorporating a 1,2,4-oxadiazole heterocycle, a structural motif recognized for its bioisosteric properties and wide spectrum of potential biological activities . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Value and Potential Applications This compound is of significant interest in medicinal chemistry research, particularly in the development of targeted therapeutic agents. Its molecular architecture combines a quinazoline-2,4-dione core, a privileged scaffold in drug discovery, with a 1,2,4-oxadiazole unit bearing a 4-bromophenyl group. Quinazoline derivatives are extensively investigated for their diverse biological activities, including potent anticancer properties . Research on closely related hybrid molecules has demonstrated substantial cytotoxic activity against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . Furthermore, such compounds have shown promising results as inhibitors of critical enzymatic targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a well-validated target in oncology . The 1,2,4-oxadiazole ring acts as a stable bioisostere for ester and amide functional groups, which can enhance the metabolic stability of the molecule and its ability to form specific interactions, such as hydrogen bonds, with biological targets . Mechanism of Action Insight While the specific mechanism of action for this compound requires empirical determination, the pharmacological activity of analogous quinazoline-oxadiazole hybrids provides strong mechanistic clues. These related compounds often function by modulating key cellular signaling pathways. A prominent mechanism involves the inhibition of protein kinases, such as EGFR . Inhibition of these enzymes disrupts downstream signaling cascades that drive uncontrolled cell proliferation and survival, ultimately inducing apoptotic cell death in malignant cells . This apoptotic effect is frequently mediated through the elevation of caspase-3, caspase-8, and Bax protein levels, coupled with a reduction in the anti-apoptotic protein Bcl-2 .

Properties

CAS No.

1207011-35-5

Molecular Formula

C24H17BrN4O3

Molecular Weight

489.329

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

SPKPNQJKVIPVCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a hybrid molecule that combines the structural features of quinazoline and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrN3O2C_{20}H_{18}BrN_3O_2 with a molecular weight of approximately 404.28 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to our compound have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds with oxadiazole derivatives exhibited inhibition zones ranging from 10 mm to 13 mm against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
Quinazoline derivative 14a1270Moderate against S. aureus
Quinazoline derivative 14b1375Moderate against C. albicans
Compound III1180Broad-spectrum activity

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively documented. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC). A review indicated that these compounds can effectively inhibit cancer cell proliferation by targeting multiple pathways .

In one study focusing on quinazoline derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that our compound may exhibit similar properties due to its structural similarities .

The biological activity of This compound can be attributed to:

  • Enzyme Inhibition : Targeting enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.

Study on Antimicrobial Efficacy

In a laboratory setting, a series of quinazoline derivatives including our compound were tested against various bacterial strains using the agar well diffusion method. Results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology examined the cytotoxic effects of several quinazoline derivatives on human cancer cell lines. The results showed that compounds similar in structure to our target compound induced significant apoptosis through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Research indicates that 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents. The presence of the oxadiazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the oxadiazole and phenethyl groups can significantly influence the biological activity of the compound. For instance, varying the substituents on the bromophenyl group has been shown to alter potency and selectivity against different biological targets .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in breast and lung cancer cell lines; IC50 values demonstrated significant potency.
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli with MIC values comparable to standard antibiotics.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What methodologies are used to synthesize and purify 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by oxadiazole ring cyclization. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCl/HOBt for amide bond formation between intermediates.
  • Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., in DMF or DMSO with POCl₃ as a catalyst) .
  • Purification : Column chromatography (silica gel) or preparative HPLC with gradient elution (e.g., MeOH/H₂O) to achieve >95% purity. Monitoring via TLC or HPLC is critical .

Q. How is the molecular structure of this compound confirmed?

  • Answer : Structural elucidation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to assign proton and carbon environments (e.g., quinazoline C=O at ~165–170 ppm; oxadiazole C-N signals at ~150–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass).
  • X-ray crystallography (if crystalline): For absolute configuration determination, though crystallization challenges are common due to flexible substituents .

Q. What functional groups contribute to its bioactivity?

  • Answer : Key groups include:

  • Oxadiazole ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors).
  • 4-Bromophenyl group : Improves lipophilicity and target binding via halogen bonding .
  • Quinazoline-dione core : Acts as a pharmacophore for enzyme inhibition (e.g., tyrosine kinase or PDE inhibitors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from variations in:

  • Assay conditions : Buffer pH, ion concentration, or cell line specificity (e.g., HEK293 vs. HeLa cells).
  • Compound stability : Degradation in DMSO stock solutions over time; validate purity pre-assay via LC-MS .
  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm mechanism .

Q. What strategies optimize this compound’s selectivity for kinase targets?

  • Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace phenethyl with bulkier groups to reduce off-target interactions) .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding poses and identify key residues for hydrogen bonding .
  • Proteomic profiling : Kinase screening panels (e.g., KinomeScan) to assess selectivity across 468 kinases .

Q. What experimental design considerations are critical for in vivo studies?

  • Answer :

  • Dosage optimization : Preliminary pharmacokinetic studies (e.g., IV/PO administration in rodents) to determine bioavailability and half-life .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in acute/chronic dosing models .
  • Control groups : Include vehicle controls and reference compounds (e.g., imatinib for kinase inhibition) to validate assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.